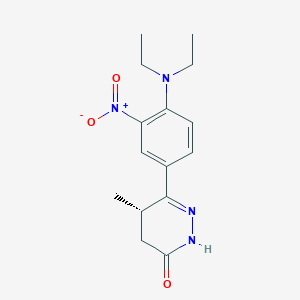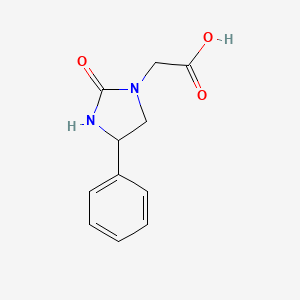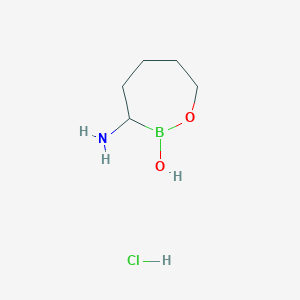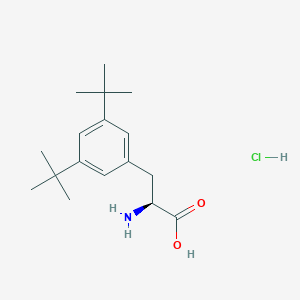
(S)-2-Amino-3-(3,5-di-tert-butylphenyl)propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(3,5-di-tert-butylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative This compound is characterized by the presence of a bulky tert-butyl group on the phenyl ring, which imparts unique steric properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3,5-di-tert-butylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,5-di-tert-butylbenzaldehyde.
Formation of the Intermediate: The aldehyde is subjected to a Strecker reaction, where it reacts with ammonia and hydrogen cyanide to form the corresponding amino nitrile.
Hydrolysis: The amino nitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Resolution: The racemic mixture of the amino acid is resolved using chiral chromatography or crystallization techniques to obtain the (S)-enantiomer.
Formation of Hydrochloride Salt: Finally, the (S)-amino acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-(3,5-di-tert-butylphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl groups on the phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-3-(3,5-di-tert-butylphenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(3,5-di-tert-butylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The bulky tert-butyl groups can influence the binding affinity and selectivity of the compound towards its targets. The amino acid moiety can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Di-tert-butylphenol: Known for its antioxidant properties.
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Used as an antioxidant in various applications.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: Studied for its antimicrobial properties.
Uniqueness
(S)-2-Amino-3-(3,5-di-tert-butylphenyl)propanoic acid hydrochloride is unique due to its chiral nature and the presence of both amino and carboxylic acid functional groups. These features make it a versatile compound for various research applications, distinguishing it from other similar compounds that may lack chirality or specific functional groups.
Propriétés
Formule moléculaire |
C17H28ClNO2 |
|---|---|
Poids moléculaire |
313.9 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(3,5-ditert-butylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C17H27NO2.ClH/c1-16(2,3)12-7-11(9-14(18)15(19)20)8-13(10-12)17(4,5)6;/h7-8,10,14H,9,18H2,1-6H3,(H,19,20);1H/t14-;/m0./s1 |
Clé InChI |
WDNKUWLBGVAYPW-UQKRIMTDSA-N |
SMILES isomérique |
CC(C)(C)C1=CC(=CC(=C1)C[C@@H](C(=O)O)N)C(C)(C)C.Cl |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)CC(C(=O)O)N)C(C)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



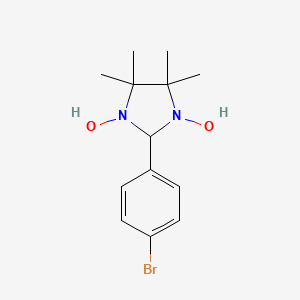

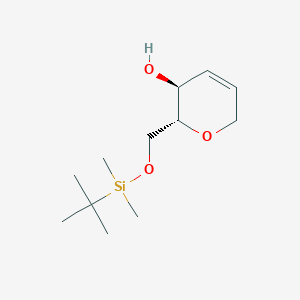
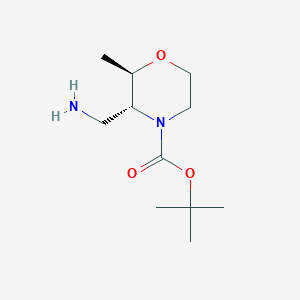
![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B12929852.png)
![5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B12929862.png)
![[(5-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12929866.png)

![N-[3-(Methylsulfanyl)propyl]guanosine 5'-(dihydrogen phosphate)](/img/structure/B12929876.png)
![3,4,5,6-Tetrahydrocyclopenta[d]imidazol-2(1H)-one](/img/structure/B12929890.png)
